molecular formula C10H14FN3O4S2 B2714739 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide CAS No. 2034454-82-3

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide

Cat. No.: B2714739
CAS No.: 2034454-82-3
M. Wt: 323.36
InChI Key: MWOYXRYBUVGLEQ-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a synthetic organic compound of high interest in medicinal chemistry and pharmacological research. The structure of this compound is characterized by a benzo[c][1,2,5]thiadiazole core, which is a privileged scaffold in drug discovery known for its diverse biological activities . This core is further functionalized with a fluoro substituent and a methyl group , and is linked to a methanesulfonamide group via an ethyl chain . The presence of the sulfonamide functional group is particularly significant, as this moiety is commonly found in molecules that act as enzyme inhibitors or receptor modulators, making them valuable tools for probing biological pathways . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening in the development of new therapeutic agents. It is supplied with guaranteed high purity and consistency for reliable research outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4S2/c1-13-9-4-3-8(11)7-10(9)14(20(13,17)18)6-5-12-19(2,15)16/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOYXRYBUVGLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide typically involves multiple steps:

  • Formation of the benzo[c][1,2,5]thiadiazole core: The core structure is synthesized through the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the fluoro and methyl groups: Fluorination and methylation are generally accomplished through selective reactions, often involving specialized reagents to ensure precision.

  • Attachment of the ethyl and methanesulfonamide groups:

Industrial Production Methods

Industrial production of this compound necessitates scalability and efficiency. Methods may include:

  • Continuous flow synthesis: Enhancing reaction rates and yields through the use of continuous reactors.

  • Catalytic processes: Utilizing catalysts to streamline reaction steps, reduce costs, and minimize by-products.

  • Green chemistry principles: Implementing environmentally-friendly procedures to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation and Reduction: The compound's reactive sites allow for selective oxidation and reduction, altering its electronic properties.

  • Substitution Reactions: Nucleophilic and electrophilic substitutions are common, often modifying the functional groups attached to the benzo[c][1,2,5]thiadiazole core.

Common Reagents and Conditions

Typical reagents and conditions used include:

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: Including sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: Like halogens (for electrophilic substitutions) or organometallic compounds (for nucleophilic substitutions).

Major Products

Reactions of this compound can yield products such as:

  • Oxidized derivatives: Introducing oxygen-containing groups to the structure.

  • Reduced derivatives: Removing specific functional groups or altering double bonds.

  • Substituted compounds: Featuring new functional groups attached at strategic locations on the molecule.

Scientific Research Applications

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide has a range of applications:

  • Chemistry: As a building block for more complex molecules and materials.

  • Biology: Potential use as a probe or inhibitor in biological systems, investigating enzyme activities or signaling pathways.

  • Medicine: Exploration as a pharmaceutical agent, possibly for its interactions with specific molecular targets.

  • Industry: Involved in the manufacture of specialty chemicals, polymers, or advanced materials with desired properties.

Mechanism of Action

The compound's effects are mediated through interactions at the molecular level:

  • Molecular Targets: It can bind to specific proteins, enzymes, or receptors, influencing their activity.

  • Pathways Involved: It may interfere with or modulate biological pathways, such as signal transduction or metabolic processes, depending on its structure and the nature of its interactions.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of sulfonamide-appended heterocycles. Key comparisons include:

Compound Class/Name Core Structure Substituents Key Functional Groups Biological Activity References
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 3-methyl, ethylmethanesulfonamide Sulfone, sulfonamide Under investigation (anticipated antimicrobial/antitumor)
4-[2-Imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide derivatives (e.g., 7a–c) 1,3,4-Thiadiazole Varied benzylidene hydrazine groups (e.g., 4-methoxy, 4-nitro) Sulfonamide, imino Cytotoxic (IC₅₀: 2.5–8.7 μM against HeLa cells)
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole Trichloroethyl, phenylamino Carboxamide Antimicrobial (broad-spectrum)
2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol 1,3,4-Thiadiazoline Phenyl, phenolic hydroxyl Imino, hydroxyl Not reported (structural focus)

Key Structural Differences :

  • The fluorine atom in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogues (e.g., 7a–c) .
Physicochemical Properties
  • Solubility: The sulfone and sulfonamide groups enhance hydrophilicity compared to non-sulfonylated thiadiazoles (e.g., compounds in ).
  • Melting Point : Fluorine’s electron-withdrawing effect may raise the melting point relative to methoxy- or nitro-substituted analogues (e.g., 7a–c in , mp 176–185°C) .
Crystallography and Hydrogen Bonding
  • The sulfone and sulfonamide groups likely form robust hydrogen-bond networks, akin to patterns in and .

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide (CAS Number: 2034454-82-3) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C10H14FN3O4SC_{10}H_{14}FN_3O_4S and a molecular weight of approximately 323.4 g/mol. Its unique chemical structure includes a fluorinated benzo[c][1,2,5]thiadiazole core , which is significant for its biological interactions and reactivity.

PropertyValue
Molecular FormulaC10H14FN3O4SC_{10}H_{14}FN_3O_4S
Molecular Weight323.4 g/mol
CAS Number2034454-82-3

This compound has been primarily studied for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEAs), which are involved in various physiological processes such as pain sensation, inflammation, and appetite regulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : By inhibiting FAAH, the compound may enhance the levels of FAEAs, potentially leading to increased analgesic effects.
  • Anti-inflammatory Activity : The modulation of endocannabinoid signaling through FAAH inhibition suggests potential applications in managing inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies indicate that compounds targeting FAAH may offer neuroprotective benefits by modulating pain and inflammation pathways in the central nervous system.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits FAAH activity. The inhibition constant (IC50) values were reported to be within a range that suggests significant potency against the enzyme.
  • Animal Models : In animal models of pain and inflammation, administration of this compound resulted in reduced pain responses compared to control groups. These findings support its potential therapeutic use in chronic pain management.
  • Comparative Analysis : Comparative studies with other FAAH inhibitors revealed that this compound exhibited superior efficacy in enhancing endocannabinoid levels while demonstrating a favorable safety profile.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions under controlled conditions.
  • Fluorination and Methylation : Selective reactions introduce the fluorine and methyl groups necessary for biological activity.
  • Attachment of Ethyl and Methanesulfonamide Groups : These functional groups are added to complete the synthesis .

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